![molecular formula C12H16BrN3O2 B1452971 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine CAS No. 1307393-76-5](/img/structure/B1452971.png)
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Overview
Description
The compound “1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine” is likely a derivative of piperazine, which is a common scaffold in medicinal chemistry . The molecule contains a piperazine ring, which is a heterocyclic amine, substituted with an ethyl group and a 4-bromo-2-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine” would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an ethyl group and a 4-bromo-2-nitrophenyl group . The presence of the nitro group and the bromine atom would likely make the molecule polar .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For example, the bromine atom in the 4-bromo-2-nitrophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction . The nitro group could also potentially be reduced to an amine .Scientific Research Applications
Chemical Synthesis and Reactivity
Chemical synthesis and reactivity studies of related compounds offer insights into potential applications of 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine. For instance, compounds involving nitrophenyl and ethylpiperazine moieties have been synthesized for their potential biological activities and as intermediates in organic synthesis. One study detailed the synthesis and tuberculostatic activity of heterocyclic compounds derived from similar structural motifs, showcasing their potential in developing therapeutic agents against tuberculosis (Foks et al., 2005). Such studies indicate that 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine could serve as a precursor or an active moiety in the synthesis of compounds with potential biological applications.
Biological Activity
Research on compounds with nitrophenyl and piperazine components also explores their biological activities. For example, the synthesis and characterization of triazole analogues of piperazine have been conducted to evaluate their antibacterial properties against human pathogenic bacteria, demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018). This suggests that 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine and its derivatives could be explored for antimicrobial properties or as scaffolds for developing new antimicrobial agents.
Future Directions
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDWCFKWOSNROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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